molecular formula C6H6Cl2N2O B1603218 2,4-Dichloro-5-(methoxymethyl)pyrimidine CAS No. 89380-14-3

2,4-Dichloro-5-(methoxymethyl)pyrimidine

Cat. No. B1603218
CAS RN: 89380-14-3
M. Wt: 193.03 g/mol
InChI Key: DZTIREGQZKBGID-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-(methoxymethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with two chlorine atoms at positions 2 and 4, and a methoxymethyl group at position 5 .


Chemical Reactions Analysis

2,4-Dichloro-5-(methoxymethyl)pyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. This reaction requires dioxane as a solvent .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-(methoxymethyl)pyrimidine is a solid with a melting point of 66-70 °C .

Scientific Research Applications

Synthesis and Chemical Properties

2,4-Dichloro-5-(methoxymethyl)pyrimidine is a significant intermediate in pyrimidine chemistry. Liu Guo-ji (2009) detailed a synthesis method using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity and yield of over 46% (Liu, 2009). Similarly, Dong et al. (2012) developed a new synthesis technique for a related compound, 2,4-dichloro-thieno[3,2-d]pyrimidine, emphasizing the cost-effectiveness and scalability of their method (Dong et al., 2012).

Antiviral and Antitumor Activities

The compound has been explored in the context of antiviral and antitumor activities. Hocková et al. (2003) studied derivatives of 2,4-dichloro-5-(methoxymethyl)pyrimidine for their antiviral properties, particularly against retroviruses (Hocková et al., 2003). Grigoryan et al. (2008) synthesized 5-(4-alkoxybenzyl)pyrimidines from a 2,4-dichloro derivative and evaluated their antitumor properties, contributing to the understanding of its potential in cancer therapy (Grigoryan et al., 2008).

Pharmaceutical and Biological Research

In pharmaceutical research, various derivatives of 2,4-dichloro-5-(methoxymethyl)pyrimidine have been synthesized and studied for their biological activities. For example, Kraljević et al. (2011) focused on nitrogen protection of pyrimidines bearing C-6 acyclic side-chains, which could contribute to the development of tracer molecules for PET imaging (Kraljević et al., 2011). Habeeb et al. (2009) conducted spectrophotometric studies involving derivatives of the compound, contributing to analytical chemistry applications (Habeeb et al., 2009).

Molecular and Structural Studies

2,4-Dichloro-5-(methoxymethyl)pyrimidine also serves as a key molecule in structural and molecular studies. Sreenivas et al. (2022) performed a study on the structure, vibrational, and molecular characteristics of related pyrimidine derivatives, contributing to the understanding of their chemical behavior (Sreenivas et al., 2022).

Safety And Hazards

This compound may cause severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-5-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIREGQZKBGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618324
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-(methoxymethyl)pyrimidine

CAS RN

89380-14-3
Record name 2,4-Dichloro-5-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Haggerty, RH Springer Jr… - Journal of Heterocyclic …, 1965 - Wiley Online Library
With the publication of this work, all six theoretically possible isomers of DL‐diaza‐phenylalanines have now been reported. 2‐Pyrazinyl‐ (VII), 3‐pyridazinyl‐ (VIII), 4‐pyridazinyl‐ (IX), 4…
Number of citations: 15 onlinelibrary.wiley.com

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